molecular formula C17H17N3O3S B3140657 N-[(4Z)-3-ethyl-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]-4-methylbenzene-1-sulfonamide CAS No. 478033-09-9

N-[(4Z)-3-ethyl-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]-4-methylbenzene-1-sulfonamide

Cat. No.: B3140657
CAS No.: 478033-09-9
M. Wt: 343.4 g/mol
InChI Key: HZFQXUPFKWNWCF-UHFFFAOYSA-N
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Description

N-[(4Z)-3-ethyl-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]-4-methylbenzene-1-sulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinazolinone core and a sulfonamide group, making it a subject of interest for chemists and biologists alike.

Preparation Methods

The synthesis of N-[(4Z)-3-ethyl-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]-4-methylbenzene-1-sulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

    Formation of the Sulfonamide Group: This step involves the reaction of the quinazolinone derivative with a sulfonyl chloride in the presence of a base to form the sulfonamide linkage.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction control conditions .

Chemical Reactions Analysis

N-[(4Z)-3-ethyl-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with higher oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the quinazolinone core to a more reduced form.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group under appropriate conditions.

Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of catalysts to enhance reaction rates .

Scientific Research Applications

N-[(4Z)-3-ethyl-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]-4-methylbenzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-[(4Z)-3-ethyl-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]-4-methylbenzene-1-sulfonamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The quinazolinone core can bind to active sites of enzymes, inhibiting their activity, while the sulfonamide group can enhance binding affinity and specificity. This dual interaction can modulate various biochemical pathways, leading to desired therapeutic or biochemical outcomes .

Comparison with Similar Compounds

Similar compounds to N-[(4Z)-3-ethyl-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]-4-methylbenzene-1-sulfonamide include:

    N-[(4Z)-3-ethyl-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]-4-fluorobenzamide: This compound has a fluorine atom instead of a methyl group, which can alter its chemical properties and biological activity.

    N-[(4Z)-3-ethyl-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]-4-chlorobenzene-1-sulfonamide: The presence of a chlorine atom can affect its reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

N-(3-ethyl-2-oxoquinazolin-4-yl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-3-20-16(14-6-4-5-7-15(14)18-17(20)21)19-24(22,23)13-10-8-12(2)9-11-13/h4-11,19H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZFQXUPFKWNWCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C2C=CC=CC2=NC1=O)NS(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(4Z)-3-ethyl-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]-4-methylbenzene-1-sulfonamide
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N-[(4Z)-3-ethyl-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]-4-methylbenzene-1-sulfonamide
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N-[(4Z)-3-ethyl-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]-4-methylbenzene-1-sulfonamide
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N-[(4Z)-3-ethyl-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]-4-methylbenzene-1-sulfonamide
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N-[(4Z)-3-ethyl-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]-4-methylbenzene-1-sulfonamide
Reactant of Route 6
N-[(4Z)-3-ethyl-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]-4-methylbenzene-1-sulfonamide

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